3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-9-5-4-6-14(16)10-11-18(24)22-17(15-7-2-1-3-8-15)12-23-19(25)13-27-20(23)26/h1-9,17H,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVWLGIXBEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the oxazolidinone ring through cyclization reactions. The final step involves the coupling of the bromophenyl and oxazolidinone intermediates with a propanamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the oxazolidinone ring can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Differences and Similarities
The table below highlights structural variations and their implications:
Biological Activity
3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group linked to an oxazolidinone ring and a propanamide moiety, indicating diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide |
| Molecular Formula | C20H19BrN2O4 |
| Molecular Weight | 419.28 g/mol |
| CAS Number | 2034564-25-3 |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets:
- Bromophenyl Group : This moiety may interact with various enzymes or receptors, potentially influencing signaling pathways.
- Oxazolidinone Ring : The oxazolidinone structure can form hydrogen bonds with biological molecules, enhancing its binding affinity to target proteins.
- Propanamide Moiety : This segment may contribute to the overall stability and solubility of the compound in biological systems.
Biological Activity
Research into the biological activity of 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide has revealed several key findings:
Antimicrobial Activity
Studies have indicated that compounds with oxazolidinone structures often exhibit antimicrobial properties. The specific compound under consideration has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects in neurodegenerative diseases. Research is ongoing to elucidate its efficacy in models of conditions like Parkinson's and Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological activity of similar oxazolidinone derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Neuroprotection Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
